2R - Methylbutyl acetate

Catalog No.
S1800783
CAS No.
69743-61-9
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
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2R - Methylbutyl acetate

CAS Number

69743-61-9

Product Name

2R - Methylbutyl acetate

IUPAC Name

[(2R)-2-methylbutyl] acetate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

XHIUFYZDQBSEMF-ZCFIWIBFSA-N

Synonyms

2R - Methylbutyl Acetate

Canonical SMILES

CCC(C)COC(=O)C

Isomeric SMILES

CC[C@@H](C)COC(=O)C

2-Methylbutyl acetate is an organic compound classified as a carboxylic acid ester, specifically the acetate ester of 2-methylbutan-1-ol. Its molecular formula is C7H14O2C_7H_{14}O_2, and it has a molecular weight of approximately 130.18 g/mol. This compound is noted for its distinct fruity aroma, reminiscent of apple peel and banana, making it a compound of interest in flavoring and fragrance applications . The compound is typically a colorless to yellow liquid at room temperature and is known for its low boiling point of around 138 °C .

2-Methylbutyl acetate can be synthesized through the esterification reaction involving acetyl-CoA and 2-methylbutanol. The general reaction can be represented as follows:

Acetyl CoA+2 MethylbutanolCoA+2 Methylbutyl acetate\text{Acetyl CoA}+\text{2 Methylbutanol}\rightarrow \text{CoA}+\text{2 Methylbutyl acetate}

This reaction is catalyzed by enzymes such as alcohol O-acetyltransferase, which facilitates the formation of esters from alcohols and acetyl-CoA .

In biological systems, 2-methylbutyl acetate has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae, particularly during fermentation processes. It plays a role in the production of volatile compounds that contribute to the aroma profile of various fermented beverages, including wines and beers . The compound's fruity notes are often associated with enhancing the sensory qualities of these products.

The synthesis of 2-methylbutyl acetate can be achieved through several methods:

  • Esterification: The most common method involves the reaction of 2-methylbutanol with acetic acid or acetyl-CoA in the presence of an acid catalyst.
  • Fermentation: Microbial fermentation processes utilizing Saccharomyces cerevisiae can also yield this compound as a byproduct, particularly in alcoholic beverages.
  • Chemical Synthesis: Various chemical pathways can be employed to produce this ester from simpler organic precursors, although these methods are less common in industrial applications .

2-Methylbutyl acetate has several notable applications:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is widely used in food and beverage industries as a flavoring agent.
  • Fragrance Component: It is utilized in perfumes and scented products for its aromatic properties.
  • Solvent: This compound serves as a solvent in various chemical processes due to its favorable solubility characteristics .
  • Industrial Uses: It finds applications in coatings, adhesives, and inks owing to its solvent properties.

Several compounds share structural similarities with 2-methylbutyl acetate. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Ethyl acetateC4H8O2C_4H_8O_2Commonly used as a solvent; has a sweet smell; smaller structure.
Isobutyl acetateC5H10O2C_5H_{10}O_2Has a slightly different odor profile; used similarly in flavors.
Amyl acetateC5H10O2C_5H_{10}O_2Known for its strong banana-like odor; larger carbon chain than 2-methylbutyl acetate.
Butyl acetateC5H10O2C_5H_{10}O_2Used extensively in coatings; has a more neutral odor compared to 2-methylbutyl acetate.

Each of these compounds exhibits unique properties that differentiate them from 2-methylbutyl acetate while sharing similar functional groups and applications in flavoring and fragrance industries .

Molecular Formula and Structural Features

2R-Methylbutyl acetate is an organic compound with the molecular formula C₇H₁₄O₂ [1] [2]. The compound has a molecular weight of 130.1849 atomic mass units [3] [4]. The chemical structure consists of an acetate ester functional group formed through the condensation of acetic acid with (2R)-2-methylbutan-1-ol [5] [6].

The International Union of Pure and Applied Chemistry name for this compound is [(2R)-2-methylbutyl] acetate [15]. The structure features a branched alkyl chain with a chiral center at the second carbon position, where a methyl group is attached [1] [2]. The ester linkage connects the acetyl group (CH₃CO-) to the primary alcohol carbon of the 2-methylbutyl moiety [7] [8].

The canonical Simplified Molecular Input Line Entry System representation is CCC(C)COC(=O)C, while the stereochemically explicit version is CCC@@HCOC(=O)C [15]. The International Chemical Identifier key is XHIUFYZDQBSEMF-ZCFIWIBFSA-N for the (2R)-enantiomer [15].

Table 1: Molecular Structure Data for 2R-Methylbutyl Acetate

PropertyValueReference
Molecular FormulaC₇H₁₄O₂ [1] [2]
Molecular Weight130.1849 g/mol [3] [4]
Chemical Abstract Service Number69743-61-9 [9] [15]
International Chemical Identifier KeyXHIUFYZDQBSEMF-ZCFIWIBFSA-N [15]
Monoisotopic Mass130.099379692 Da [4]

Stereochemistry of the 2R Configuration

The stereochemistry of 2R-methylbutyl acetate is defined by the presence of one chiral center located at the second carbon atom of the butyl chain [1] [24]. The (2R) configuration designation follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked according to atomic number priorities [24] [25].

In the (2R) configuration, when the molecule is viewed with the hydrogen atom pointing away from the observer, the remaining three substituents (ethyl group, methyl group, and the CH₂OAc group) are arranged in descending priority order in a clockwise direction [24] [25]. This specific spatial arrangement distinguishes the (2R)-enantiomer from its (2S)-counterpart [26] [27].

The presence of the chiral center renders 2R-methylbutyl acetate optically active, meaning it has the ability to rotate plane-polarized light [24] [27]. Optical activity is a fundamental property of chiral molecules and serves as a key characteristic for stereochemical identification [27]. The specific rotation direction and magnitude depend on the molecular structure and concentration of the compound in solution [24] [25].

Enantiomers of methylbutyl acetate exhibit identical physical properties such as boiling point, melting point, and density, but differ significantly in their optical properties and biological activities [25] [26]. The stereochemical purity of the (2R)-enantiomer is critical for applications where enantioselective properties are important, particularly in flavor and fragrance industries [26] [29].

Physicochemical Properties

Physical State and Organoleptic Properties

2R-Methylbutyl acetate exists as a colorless to pale yellow liquid at room temperature [2] [3] [7]. The compound exhibits characteristic organoleptic properties that make it valuable in flavor and fragrance applications [3] [18]. The odor profile is described as fruity, sweet, and banana-like, with additional notes reminiscent of apple peel [3] [18].

The compound demonstrates a pleasant aromatic character with a distinctly fruity quality [18] [26]. Sensory evaluation studies have shown that the (2R)-enantiomer may exhibit different aromatic nuances compared to racemic mixtures, with the pure enantiomer often displaying more refined and natural fruit-like characteristics [26] [29].

Table 2: Physical State and Organoleptic Characteristics

PropertyValueReference
Physical StateColorless to pale yellow liquid [2] [3]
Odor TypeFruity, sweet, banana-like [3] [18]
Odor IntensityModerate to strong [18]
AppearanceClear, transparent [7] [35]
Color GradeAmerican Public Health Association ≤100 [3] [22]

Boiling and Melting Points

The boiling point of 2R-methylbutyl acetate has been reported with slight variations across different sources, reflecting measurement conditions and purity levels [2] [3] [18]. The most commonly cited boiling point range is 138-142°C at standard atmospheric pressure (760 mmHg) [2] [18] [38].

Specific measurements include 138°C at 741 mmHg [3], 140-141°C at standard pressure [7], and 141°C according to technical specifications [35]. These variations fall within acceptable experimental error ranges and reflect the compound's consistent thermal behavior [20] [38].

The melting point data for 2R-methylbutyl acetate is limited in the literature, with most sources indicating the compound remains liquid at standard conditions [3] [20]. One source provides an estimated melting point of -74.65°C [3], suggesting the compound has a relatively low freezing point typical of branched alkyl esters.

Table 3: Thermal Properties of 2R-Methylbutyl Acetate

PropertyValueConditionsReference
Boiling Point138°C741 mmHg [3]
Boiling Point140-142°C1013 hPa [38]
Boiling Point141°CStandard pressure [35]
Melting Point-74.65°CEstimated [3]
Flash Point35-36°CClosed cup [20] [35]

Density and Refractive Index

The density of 2R-methylbutyl acetate at 25°C is consistently reported as 0.876 g/mL across multiple sources [2] [7] [18] [35]. This value represents the compound's mass per unit volume under standard temperature conditions and is characteristic of aliphatic ester compounds [38].

The refractive index, measured at 20°C using the sodium D-line (nD²⁰), is reported as 1.401 [18] [22]. This optical property is fundamental for compound identification and purity assessment [18]. The refractive index value is consistent with the molecular structure and provides insight into the compound's polarizability and intermolecular interactions [5].

Additional physical property measurements include the molar volume, which can be calculated from the molecular weight and density data [8]. The consistent reporting of these values across different sources confirms the reliability of the physical property data for 2R-methylbutyl acetate [35] [38].

Table 4: Density and Optical Properties

PropertyValueTemperatureReference
Density0.876 g/mL25°C [2] [7] [18]
Refractive Index (nD²⁰)1.40120°C [18] [22]
Molar Volume148.6 mL/molCalculated [8]
Specific Gravity0.87625°C/25°C [7]

Solubility Parameters

The solubility characteristics of 2R-methylbutyl acetate reflect its moderate polarity and ester functional group properties [3] [7]. Water solubility is limited, with reported values ranging from 1,070 to 2,260 mg/L at 25°C [7]. This relatively low aqueous solubility is typical for medium-chain alkyl esters and reflects the hydrophobic nature of the branched alkyl portion of the molecule [3].

The logarithm of the partition coefficient between octanol and water (log P) is reported as approximately 1.73-2.12 [3] [5], indicating moderate lipophilicity [14]. This parameter is important for understanding the compound's distribution behavior in biological and environmental systems [3] [14].

Vapor pressure measurements indicate relatively low volatility, with values around 0.8459 kPa at 25°C [7]. The Hansen solubility parameters, which describe the compound's interaction potential with various solvents, would be expected to follow patterns similar to related alkyl acetates [21].

Table 5: Solubility and Partition Properties

PropertyValueConditionsReference
Water Solubility1,070-2,260 mg/L25°C [7]
Log P (octanol/water)1.73-2.12- [3] [5]
Vapor Pressure0.8459 kPa25°C [7]
Vapor Pressure4 mmHgStandard conditions [23]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2R-methylbutyl acetate through both proton and carbon-13 analysis [10] [11] [13]. Proton Nuclear Magnetic Resonance spectra recorded at 400 MHz in deuterated chloroform reveal characteristic signal patterns that confirm the molecular structure [10] [13].

The acetyl methyl group appears as a sharp singlet at approximately 2.05 parts per million, representing the three equivalent protons of the CH₃CO- moiety [10] [13]. The methylene protons adjacent to the ester oxygen (OCH₂) generate a characteristic triplet pattern around 4.0 parts per million due to coupling with the adjacent methine proton [37].

The chiral center proton exhibits complex multiplicity due to coupling with both the methyl substituent and the adjacent methylene groups [13]. The terminal methyl groups of the butyl chain appear as overlapping signals in the aliphatic region between 0.9-1.3 parts per million [10] [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing characteristically downfield around 170 parts per million [12]. The methylene carbon adjacent to the ester oxygen shows significant deshielding compared to typical alkyl carbons [12].

Table 6: Proton Nuclear Magnetic Resonance Chemical Shifts

Proton GroupChemical Shift (ppm)MultiplicityIntegrationReference
Acetyl CH₃2.05Singlet3H [10] [13]
OCH₂4.0Triplet2H [37]
Aliphatic CH₃0.9-1.3Multiple6H [10] [13]
CH₂CH₃1.5-2.5Multiple3H [13]

Mass Spectrometry Profiles

Mass spectrometry analysis of 2R-methylbutyl acetate provides definitive molecular weight confirmation and fragmentation pattern information [10] [11] [17]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the molecular weight of the compound [10] [17].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that aid in structural elucidation [10] [17]. The base peak occurs at mass-to-charge ratio 43, corresponding to the acetyl cation (CH₃CO⁺) formed by cleavage of the ester bond [10] [11]. This fragmentation is typical for acetate esters and represents the most stable ionic species under electron ionization conditions [17].

Additional significant fragments include peaks at mass-to-charge ratios 70, 55, and 29 [10] [11]. The peak at 70 corresponds to the loss of the acetyl group from the molecular ion, while the fragment at 55 represents further alkyl chain fragmentation [10]. The peak at 29 likely corresponds to CHO⁺ or C₂H₅⁺ fragments [10] [17].

The fragmentation pattern is consistent with the proposed molecular structure and provides confirmatory evidence for the compound's identity [17]. Gas chromatography-mass spectrometry analysis allows for separation and identification of stereoisomers when appropriate chiral stationary phases are employed [11] [14].

Table 7: Mass Spectrometry Fragmentation Pattern

Mass-to-Charge RatioRelative Intensity (%)Fragment AssignmentReference
1302-5Molecular ion [M]⁺ [10] [17]
43100Acetyl cation [CH₃CO]⁺ [10] [11]
7034.3[M-CH₃CO]⁺ [10]
5516.4Alkyl fragment [10]
298.2CHO⁺ or C₂H₅⁺ [10]

Infrared Spectroscopic Features

Infrared spectroscopy provides detailed information about the functional groups present in 2R-methylbutyl acetate [33] [36]. The carbonyl stretching vibration of the ester group appears as a strong absorption band in the region around 1735-1750 wavenumbers, characteristic of aliphatic ester compounds [33] [36].

The carbon-hydrogen stretching vibrations of the alkyl groups produce multiple absorption bands in the 2800-3000 wavenumber region [33]. These include both symmetric and asymmetric stretching modes of the methyl and methylene groups throughout the molecular structure [36].

The carbon-oxygen stretching vibrations associated with the ester linkage appear in the fingerprint region around 1000-1300 wavenumbers [33] [36]. These bands provide information about the ester bond characteristics and can be used for functional group identification and purity assessment [36].

Additional spectral features include carbon-carbon stretching vibrations and various bending modes of the alkyl substituents [33]. The overall infrared spectrum pattern is consistent with the proposed molecular structure and allows for definitive compound identification [36].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 2R-methylbutyl acetate reveals limited absorption in the typical analytical range due to the absence of extended conjugated systems or aromatic groups [16]. The compound shows weak absorption in the far ultraviolet region, primarily associated with sigma-bond transitions and non-bonding electron excitations [16].

The ester carbonyl group may contribute to weak absorption around 280-300 nanometers, corresponding to n→π* transitions of the carbonyl oxygen lone pairs [16]. However, these transitions are typically very weak in simple aliphatic esters and may not be readily observable in routine analytical measurements [16].

The lack of significant chromophoric groups limits the utility of Ultraviolet-Visible spectroscopy for routine analysis of 2R-methylbutyl acetate [16]. When Ultraviolet-Visible detection is employed in analytical applications, it is typically used in conjunction with other detection methods or at wavelengths below 220 nanometers where most organic compounds show absorption [16].

The compound's transparency in the visible region contributes to its colorless appearance and makes it suitable for applications where optical clarity is important [16]. The limited Ultraviolet-Visible absorption characteristics are consistent with the molecular structure and functional group composition [16].

Table 8: Spectroscopic Characterization Summary

TechniqueKey FeaturesAnalytical ValueReference
¹H Nuclear Magnetic ResonanceAcetyl singlet at 2.05 ppmStructural confirmation [10] [13]
¹³C Nuclear Magnetic ResonanceCarbonyl at ~170 ppmCarbon skeleton analysis [12]
Mass SpectrometryBase peak at m/z 43Molecular weight and fragmentation [10] [17]
InfraredCarbonyl stretch 1735-1750 cm⁻¹Functional group identification [33] [36]
Ultraviolet-VisibleWeak absorption <300 nmLimited analytical utility [16]

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Heavy Atom Count

9

Dates

Last modified: 07-20-2023

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